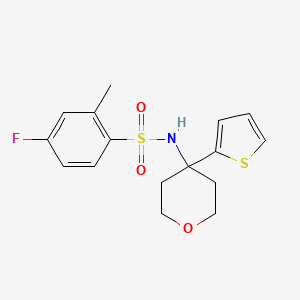

4-fluoro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-fluoro-2-methyl-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-12-11-13(17)4-5-14(12)23(19,20)18-16(6-8-21-9-7-16)15-3-2-10-22-15/h2-5,10-11,18H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQVPXMBFYSRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-fluoro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide (CAS Number: 2034508-29-5) has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 355.5 g/mol. It features a sulfonamide group, which is often associated with antibacterial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.5 g/mol |

| CAS Number | 2034508-29-5 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. The presence of the thiophene ring and the tetrahydropyran moiety in this compound may enhance its interaction with bacterial targets. For instance, similar compounds have shown significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study:

In a comparative study, derivatives similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus. Results indicated that compounds with similar structural motifs exhibited MIC values ranging from 0.008 to 0.06 μg/mL, demonstrating potent antibacterial activity .

Anti-inflammatory Activity

Sulfonamides are also known for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. In vitro studies have suggested that compounds with a similar structure can inhibit COX enzymes effectively, leading to reduced inflammation .

Research Findings:

A study focusing on the anti-inflammatory properties of sulfonamide derivatives reported that certain compounds showed IC50 values in the low micromolar range against COX enzymes, indicating promising therapeutic potential .

The biological activity of 4-fluoro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Antioxidant Activity: Some studies suggest that thiophene-containing compounds possess antioxidant properties, which can contribute to their overall biological activity.

- Interaction with DNA: Similar compounds have been shown to interact with bacterial DNA gyrase, leading to inhibition of bacterial replication .

Applications De Recherche Scientifique

Antimicrobial Applications

Recent studies have indicated that sulfonamide derivatives possess significant antimicrobial properties. The presence of the thiophene ring and tetrahydropyran moiety in this compound enhances its interaction with bacterial targets, making it a promising candidate for antibacterial research.

Case Study: Antibacterial Activity

In a comparative study, derivatives similar to 4-fluoro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide were evaluated for their Minimum Inhibitory Concentration (MIC) against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs exhibited MIC values ranging from 0.008 to 0.06 μg/mL , indicating potent antibacterial activity.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The compound's structure suggests potential efficacy in reducing inflammation.

Research Findings on Anti-inflammatory Activity

A study focusing on the anti-inflammatory properties of sulfonamide derivatives revealed that certain compounds displayed IC50 values in the low micromolar range against COX enzymes. This indicates a promising therapeutic potential for treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 4-fluoro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide?

- Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation via nucleophilic substitution (e.g., reacting a sulfonyl chloride with an amine-containing intermediate). Key challenges include:

- Steric hindrance from the tetrahydro-2H-pyran and thiophene groups, requiring optimized reaction conditions (e.g., elevated temperatures in DMF or NMP solvents) .

- Purification due to byproducts; column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is often required .

- Yield optimization through pH control (neutral to slightly basic conditions) to minimize hydrolysis of intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to verify connectivity of the sulfonamide, thiophene, and tetrahydro-2H-pyran moieties .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode with <5 ppm error) .

- X-ray crystallography (if crystals are obtainable) to resolve conformational details of the tetrahydro-2H-pyran ring .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological systems?

- Answer :

- Fragment-based design : Synthesize analogs with modifications to the thiophene (e.g., replacing sulfur with oxygen) or the fluorine substituent to assess electronic effects .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins, focusing on sulfonamide interactions with catalytic residues .

- In vitro assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) to correlate substituent effects with activity .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Answer :

- Re-evaluate force fields : Adjust parameters in docking simulations (e.g., solvation effects or protonation states) to better reflect physiological conditions .

- Validate binding kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure actual binding affinities and compare with computational ΔG values .

- Check compound stability : Perform LC-MS stability assays in buffer/media to rule out degradation as a cause of discrepancies .

Q. What methodological approaches are suitable for studying metabolic stability and toxicity in preclinical models?

- Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and monitor depletion via LC-MS/MS to estimate metabolic half-life .

- CYP450 inhibition screening : Use fluorogenic substrates to assess inhibition of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

- In vivo PK/PD studies : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals to calculate AUC, Cₘₐₓ, and clearance rates .

Data Interpretation and Optimization

Q. How can researchers resolve low reproducibility in synthetic yields across batches?

- Answer :

- Control moisture-sensitive steps : Use anhydrous solvents and inert atmosphere (N₂/Ar) for sulfonamide coupling reactions .

- Standardize intermediates : Characterize all precursors (e.g., 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine) via HPLC purity checks (>95%) before proceeding .

- Statistical optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in cellular assays?

- Answer :

- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down target proteins from lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 knockout screens : Identify genes whose ablation rescues compound-induced phenotypes, highlighting pathways involved .

- Cryo-EM/X-ray co-crystallography : Resolve compound-target complexes at atomic resolution to guide rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.